

Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier-generation EGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **Avitinib**, aimed at researchers, scientists, and drug development professionals.

Pharmacodynamics: Potent and Selective Inhibition of Mutated EGFR

Avitinib demonstrates potent and selective inhibitory activity against EGFR harboring activating mutations (such as L858R) and the T790M resistance mutation.[2][4] Preclinical studies have established its efficacy in various in vitro and in vivo models.

In Vitro Activity

Avitinib exhibits significant potency against clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from preclinical kinase assays are summarized below.



Target	IC50 (nM)	Fold Selectivity (mutant vs. WT)	Reference
EGFR L858R/T790M	0.18	~43x	[4]
EGFR L858R	0.18	~43x	[2]
EGFR T790M	0.18	~43x	[2]
Wild-Type EGFR	7.68	-	[2][4]

In cellular assays, **Avitinib** effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins.[2][4]

Cell Line	EGFR Status	Target	IC50 (nM)	Selectivity vs. A431 (WT)	Reference
NCI-H1975	L858R/T790 M	EGFR Phosphorylati on	7.3	~115x	[2][4]
NIH/3T3_TC3 2T8	-	EGFR Phosphorylati on	2.8	~298x	[2][4]
A431	Wild-Type	EGFR Phosphorylati on	-	-	[2][4]

Avitinib also demonstrates inhibitory effects on downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Akt and ERK1/2 pathways.[2][4] A kinase panel screening revealed that at a concentration of 1 μ M, **Avitinib** inhibited 33 out of 349 kinases by more than 80%, with notable activity against JAK3 and BTK.[4]

In Vivo Efficacy

In xenograft models using nude mice, oral administration of **Avitinib** led to significant tumor growth inhibition in tumors with EGFR mutations.[4] In a model with both activating and T790M



mutations, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days without notable weight loss.[4]

Pharmacokinetics: Rapid Absorption and Distribution

Preclinical pharmacokinetic studies in xenograft models have characterized the absorption, distribution, and elimination of **Avitinib**.

Intravenous Administration

Following a single intravenous dose of 10 mg/kg in NCI-H1975 xenograft models, the pharmacokinetic parameters were determined.

Parameter	Value	Unit	Reference
Total Body Clearance	5.91	L/h/kg	[4]
Volume of Distribution	14.76	L/kg	[4]
Elimination Half-life (t1/2)	1.73	hours	[4]

These results suggest that **Avitinib** is rapidly distributed to tissues, including tumor tissues.[4]

Oral Administration

After oral administration, **Avitinib** is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[4] The bioavailability ranges from 15.9% to 41.4% across different oral doses.[4]

Dose (mg/kg)	Tmax (hours)	Bioavailability (%)	Reference
12.5	1 - 2	15.9 - 41.4	[4]
50	1 - 2	15.9 - 41.4	[4]
200	1 - 2	15.9 - 41.4	[4]



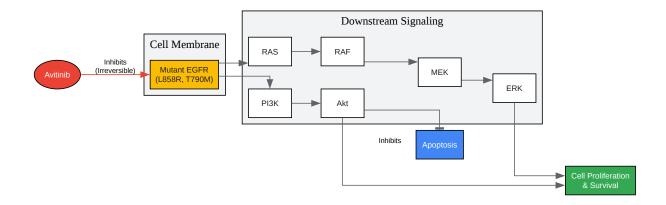
Brain Penetration

Preclinical and clinical data indicate that **Avitinib** has weak penetrability of the blood-brain barrier (BBB).[4][5] In a clinical study with brain metastases patients, the blood and cerebrospinal fluid analysis showed a BBB penetration rate of 0.046% to 0.146%.[5] Despite this, **Avitinib** has shown good control of asymptomatic brain metastases.[4][5]

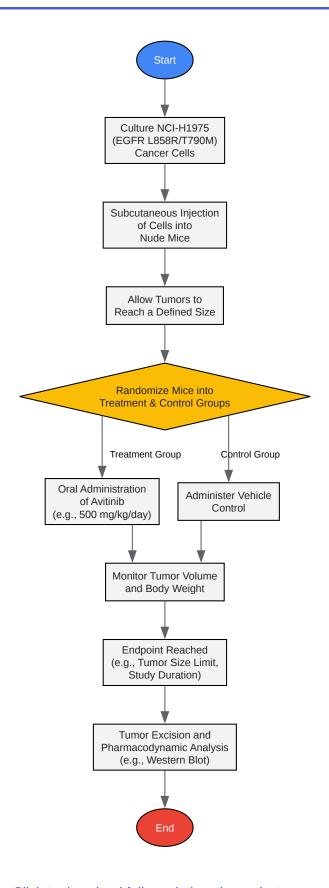
Signaling Pathway and Experimental Workflow Avitinib Mechanism of Action

The following diagram illustrates the mechanism of action of **Avitinib** in inhibiting EGFR signaling.









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- To cite this document: BenchChem. [Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#avitinib-preclinical-pharmacokinetics-and-pharmacodynamics]

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